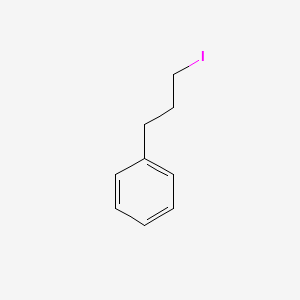

1-Iodo-3-phenylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-iodopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCKJSPKMTWLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194110 | |

| Record name | Benzene, (3-iodopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4119-41-9 | |

| Record name | Benzene, (3-iodopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004119419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (3-iodopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Iodo-3-phenylpropane chemical properties

An In-Depth Technical Guide to 1-Iodo-3-phenylpropane: Properties, Synthesis, and Reactivity for the Research Scientist

Introduction

This compound, also known as 3-iodopropylbenzene, is an organoiodine compound with the chemical formula C₆H₅(CH₂)₃I. This versatile molecule serves as a crucial building block and intermediate in a multitude of synthetic organic chemistry applications, ranging from the construction of complex carbon skeletons to the development of novel pharmaceutical agents and functionalized materials.[1] Its utility stems from the inherent reactivity of the carbon-iodine (C-I) bond, where the iodine atom functions as an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents.

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, and characteristic reactivity of this compound. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective application in the laboratory.

Physicochemical and Spectroscopic Profile

The physical state of this compound at room temperature is typically an oil, though it can be crystallized.[1] It is characterized by a set of distinct physical and spectroscopic properties that are essential for its identification and handling. The compound is noted to be sensitive to light, which necessitates proper storage to prevent degradation.[2]

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4119-41-9 | [3] |

| Molecular Formula | C₉H₁₁I | [2][3] |

| Molecular Weight | 246.09 g/mol | [4] |

| Density | ~1.530 - 1.561 g/mL at 25 °C | [1] |

| Boiling Point | 248 °C at 760 mmHg; 137-140 °C at 20 Torr | [1][2] |

| Melting Point | 54-56 °C | [1][2] |

| Flash Point | ~110 °C (230 °F) - closed cup | |

| Refractive Index (n20/D) | 1.5820 | [2] |

| Solubility | Soluble in chloroform; very slightly soluble in methanol | [1] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum exhibits characteristic signals for the phenyl and propyl moieties. Aromatic protons of the phenyl ring typically appear as a multiplet in the range of 7.2–7.4 ppm. The methylene protons adjacent to the iodine atom are deshielded and resonate downfield, while the other methylene groups of the propyl chain appear at distinct chemical shifts.[1]

-

¹³C NMR : The carbon spectrum shows distinct signals for the aromatic carbons, the three aliphatic carbons of the propyl chain, and notably, the carbon atom bonded to iodine, which has a characteristic chemical shift.[5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays key absorption bands that confirm its structure. These include aromatic C–H stretching vibrations near 3030 cm⁻¹, aliphatic C–H stretches between 2850–2950 cm⁻¹, and C=C stretching from the aromatic ring around 1600 cm⁻¹. The C–I stretching vibration is typically observed in the lower frequency region of the spectrum (500–600 cm⁻¹).[1]

-

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak (M⁺) at an m/z value of 246, which corresponds to its molecular weight.[1]

Synthesis of this compound: The Finkelstein Reaction

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Finkelstein reaction .[6] This Sₙ2 reaction involves a halide exchange, typically converting the more readily available 3-phenylpropyl bromide or chloride into the desired iodide.[1][6] The reaction is driven to completion by exploiting the differential solubility of the halide salts; sodium iodide (NaI) is soluble in the acetone solvent, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not and precipitates out of solution, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.[6][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Detailed Experimental Protocol: Finkelstein Synthesis

-

Materials :

-

3-Phenylpropyl bromide (1 equivalent)

-

Sodium iodide (1.5 equivalents)

-

Anhydrous acetone

-

Diethyl ether

-

5% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-phenylpropyl bromide and anhydrous acetone. The volume of acetone should be sufficient to dissolve the starting materials (approximately 5-10 mL per gram of alkyl bromide).

-

Addition of Reagent : Add sodium iodide to the stirring solution.

-

Reaction Execution : Heat the reaction mixture to reflux. A white precipitate (NaBr) will begin to form. Allow the reaction to proceed for several hours (typically 3-12 hours), monitoring its progress by Thin Layer Chromatography (TLC).

-

Initial Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of fresh acetone.

-

Solvent Removal : Combine the filtrate and washings, and remove the acetone using a rotary evaporator.

-

Extraction : Redissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, 5% aqueous sodium thiosulfate (to remove any trace iodine), and finally with brine.

-

Drying and Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the C-I bond. As iodide is an excellent leaving group, the molecule readily participates in nucleophilic substitution reactions. Furthermore, it can be converted into an organometallic species for subsequent carbon-carbon bond formation.

Key Reactivity Pathways

Caption: Major reactivity pathways for this compound in organic synthesis.

Nucleophilic Substitution: Williamson Ether Synthesis

This compound is an excellent substrate for the Williamson ether synthesis, an Sₙ2 reaction that forms ethers from an organohalide and an alkoxide.[8][9][10] The primary nature of the alkyl iodide minimizes competing elimination reactions, leading to good yields of the desired ether product.[8][11]

-

Detailed Experimental Protocol: Synthesis of 3-Phenylpropyl Methyl Ether

-

Alkoxide Formation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol.[9][12] Ensure the reaction is complete (all sodium has dissolved).

-

Reaction : Cool the sodium methoxide solution in an ice bath. Add this compound (1 equivalent) dropwise to the stirring solution.

-

Execution : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Work-up : Cool the reaction mixture and carefully pour it into cold water.[9]

-

Extraction and Purification : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the resulting ether by fractional distillation.[9]

-

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 3-phenylpropylmagnesium iodide.[13] This organometallic compound is a potent nucleophile and a strong base, widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[13]

-

Causality Behind Experimental Choices :

-

Anhydrous Conditions : Grignard reagents react readily with protic solvents, including water and alcohols.[13] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to prevent quenching the reagent.[14]

-

Initiation : The reaction can sometimes be slow to start. Adding a small crystal of iodine can help activate the magnesium surface.[14]

-

Palladium-Catalyzed Coupling Reactions

This compound is an effective coupling partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are cornerstones of modern organic synthesis for constructing C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds, making the title compound a valuable precursor for creating more complex molecular architectures.[1][15]

Handling, Storage, and Safety

-

Safety : this compound is classified as an irritant, causing skin and serious eye irritation.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

Storage : Due to its sensitivity to light, this compound should be stored in an amber-colored bottle in a cool, dark, and dry place.[2] For long-term storage, refrigeration under an inert atmosphere is recommended. It is classified as a combustible liquid.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the synthetic chemist. Its well-defined physicochemical properties and predictable reactivity, centered on the labile carbon-iodine bond, allow for its reliable application in nucleophilic substitutions, organometallic preparations, and cross-coupling reactions. A thorough understanding of its synthesis, handling requirements, and reaction scope, as detailed in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel chemical entities.

References

- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Finkelstein Reaction [organic-chemistry.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. This compound 97 4119-41-9 [sigmaaldrich.com]

- 16. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 1-Iodo-3-phenylpropane

An In-Depth Technical Guide to the Physical Properties of 1-Iodo-3-phenylpropane

Introduction

This compound, also known as 3-iodopropylbenzene, is an organoiodine compound with the chemical formula C9H11I.[1][2] It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.[1] Its utility extends to medicinal chemistry, where it functions as an intermediate in the synthesis of pharmaceutical candidates, and in materials science for creating functionalized polymers.[1] This guide provides a comprehensive overview of the core , offering a technical resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The physical characteristics of a compound are fundamental to its application in experimental work, dictating everything from reaction conditions to storage and handling. This compound is typically an oil at room temperature.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H11I | [1][2] |

| Molecular Weight | 246.09 g/mol | [1][3][4][5][6] |

| Appearance | Pale Brown Oil | [7] |

| Melting Point | 54-56 °C (in ethyl acetate/ethyl ether) | [1][8][9] |

| Boiling Point | 248 °C at 760 mmHg; 137-140 °C at 20 Torr | [1][8][9] |

| Density | 1.530 g/mL at 25 °C[3][7][10] or 1.561 g/cm³ | [1][8][9] |

| Refractive Index (n20/D) | 1.5820 | [3][6][7][8][9][10] |

| Flash Point | 104.9 °C (220.8 °F)[8][9] or >110 °C (>230 °F) | [1][3][6][11] |

| Solubility | Soluble in chloroform, very slightly soluble in methanol.[1][7] | |

| Sensitivity | Light Sensitive | [1][6][7][8] |

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of a molecule, confirming its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbon atoms in the phenyl ring and the three unique carbon atoms of the propyl chain.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. Aromatic C-H stretching vibrations are observed around 3030 cm⁻¹, while aliphatic C-H stretches appear in the 2850–2950 cm⁻¹ region. The C=C stretching of the aromatic ring is found near 1600 cm⁻¹, and the C-I stretching vibration is typically in the low-frequency region of 500–600 cm⁻¹.[1]

-

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak (M+) at an m/z of approximately 246, which corresponds to the molecular weight of the compound.[1]

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the reliable use of any chemical compound. The following are standard, self-validating protocols for measuring the key physical parameters of this compound.

Boiling Point Determination by Distillation

The boiling point is a critical indicator of purity. For a pure compound, the temperature of the vapor will remain constant throughout the distillation process.

Protocol:

-

Assemble a standard distillation apparatus in a fume hood.

-

Place a sample of this compound in the distilling flask along with boiling chips.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected.

-

Continue to monitor the temperature; a stable temperature reading during distillation indicates a pure substance.

Melting Point Determination

Although this compound is an oil at room temperature, its melting point can be determined under controlled cooling or for the purified solid. A sharp melting point range (typically <1°C) is indicative of high purity.

Protocol:

-

Load a small, dry sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Density and Refractive Index Measurement

Density and refractive index are intensive properties that can be used to identify a substance and assess its purity.

Protocol:

-

Density: Use a calibrated pycnometer. Weigh the empty pycnometer, then weigh it filled with distilled water to determine its volume. Finally, weigh it filled with this compound. The density is the mass of the sample divided by its volume.

-

Refractive Index: Place a drop of the sample on the prism of a calibrated refractometer. Measure the refractive index at a specified temperature (typically 20°C).

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Safety Precautions :

-

Storage :

Synthesis and Purification

A common method for the synthesis of this compound is the Finkelstein reaction, which involves the halide exchange of a corresponding bromide or chloride with sodium iodide in a suitable solvent like acetone.[1] Purification is typically achieved through distillation under reduced pressure.[1]

Conclusion

This technical guide has provided a detailed overview of the essential . Understanding these properties is fundamental for its effective and safe use in research and development. The experimental protocols outlined provide a framework for the verification of these properties, ensuring the quality and reliability of the compound in scientific applications.

References

- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1-ヨード-3-フェニルプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-碘-3-苯基丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. 3-Iodo-1-phenylpropane, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound | 4119-41-9 [chemicalbook.com]

- 8. This compound|lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. 1-ヨード-3-フェニルプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Iodo-3-phenylpropane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iodo-3-phenylpropane (also known as 3-iodopropylbenzene), a key building block in organic synthesis. The document details its physicochemical properties, outlines validated protocols for its synthesis and purification, and offers in-depth analysis of its spectroscopic characterization. Furthermore, this guide explores the reactivity and common applications of this compound, particularly in the context of medicinal chemistry and materials science, while also addressing critical safety and handling considerations.

Core Properties of this compound

This compound is a valuable reagent in synthetic organic chemistry, primarily utilized for the introduction of the 3-phenylpropyl group in a variety of molecular scaffolds. Its utility stems from the reactivity of the carbon-iodine bond, which is susceptible to nucleophilic substitution and participation in various cross-coupling reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁I | [1][2] |

| Molecular Weight | 246.09 g/mol | [1][2] |

| CAS Number | 4119-41-9 | [1] |

| Appearance | Pale brown oil | [3] |

| Density | 1.530 g/mL at 25 °C | [3] |

| Boiling Point | 137-140 °C at 20 Torr | [3] |

| Melting Point | 54-56 °C | [1] |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in chloroform, very slightly soluble in methanol | [3] |

| Sensitivity | Light sensitive | [1] |

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be efficiently achieved through several methods, with the choice of protocol often dictated by the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. Here, we discuss two of the most reliable and commonly employed synthetic routes: the Finkelstein reaction and the Appel reaction.

Finkelstein Reaction: Halogen Exchange

The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding alkyl chlorides or bromides.[4][5] This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[6]

Causality of Experimental Choices: This method is often preferred due to its simplicity, high yields, and the commercial availability of the 3-phenylpropyl bromide or chloride precursors. Acetone is the solvent of choice because sodium iodide is soluble in it, while sodium bromide and sodium chloride are not, thus effectively driving the reaction forward according to Le Châtelier's principle.[6] The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Caption: Finkelstein Reaction Workflow

-

To a solution of 3-phenylpropyl bromide (1.0 eq) in acetone (5 mL per 1 mmol of substrate), add sodium iodide (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the precipitated sodium bromide and wash the solid with a small amount of cold acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography.

Appel Reaction: Direct Conversion of an Alcohol

Causality of Experimental Choices: The Appel reaction is advantageous as it allows for the direct conversion of the more common and often cheaper starting material, 3-phenyl-1-propanol. The reaction proceeds under mild conditions and generally gives high yields. Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. Imidazole is often added to act as a base and to facilitate the reaction.

Caption: Appel Reaction Workflow

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add iodine (1.5 eq) to the stirred solution. The color of the solution will turn dark brown.

-

Add imidazole (2.0 eq) to the reaction mixture and stir for 10-15 minutes at 0 °C.

-

Prepare a solution of 3-phenyl-1-propanol (1.0 eq) in anhydrous DCM.

-

Add the alcohol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the excess iodine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide byproduct.

Comparison of Synthetic Methods

| Feature | Finkelstein Reaction | Appel Reaction |

| Starting Material | Alkyl chloride or bromide | Alcohol |

| Reagents | Sodium iodide in acetone | Triphenylphosphine, iodine, imidazole |

| Byproducts | NaCl or NaBr (easily filtered) | Triphenylphosphine oxide (requires chromatography) |

| Advantages | Simple workup, high yields, atom economical | Readily available starting material, mild conditions |

| Disadvantages | Requires a two-step synthesis if starting from an alcohol | Byproduct removal can be challenging |

Purification and Characterization

Purification by Flash Column Chromatography

Flash column chromatography is the most effective method for obtaining high-purity this compound.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.19 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the iodine atom (-CH₂-I).

-

δ 2.75 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂-).

-

δ 2.15 (quint, J = 7.2 Hz, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).[8]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 141.0: Quaternary aromatic carbon.

-

δ 128.5 (2C): Aromatic CH carbons.

-

δ 128.4 (2C): Aromatic CH carbons.

-

δ 126.1: Aromatic CH carbon.

-

δ 35.8: Methylene carbon adjacent to the phenyl group (Ph-CH₂-).

-

δ 35.2: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ 6.5: Methylene carbon adjacent to the iodine atom (-CH₂-I).[8]

-

The mass spectrum of this compound shows a molecular ion peak at m/z = 246.[1] Key fragmentation patterns are crucial for structural confirmation.

Caption: Mass Spectrometry Fragmentation of this compound

Major Fragments:

| m/z | Fragment Ion | Description |

| 246 | [C₉H₁₁I]⁺˙ | Molecular ion |

| 127 | [I]⁺ | Iodine cation |

| 119 | [C₉H₁₁]⁺ | Loss of iodine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

The tropylium ion at m/z = 91 is a characteristic fragment for compounds containing a benzyl group.[9] The loss of an iodine radical to give the fragment at m/z = 119 is also a prominent feature.

The IR spectrum displays characteristic absorption bands:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1600 cm⁻¹: Aromatic C=C stretching.

-

600-500 cm⁻¹: C-I stretching.[1]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The C-I bond is the weakest of the carbon-halogen bonds, making the iodine an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The iodide can be readily displaced by a wide range of nucleophiles, including amines, cyanides, and alkoxides, to form a variety of functionalized 3-phenylpropane derivatives.

Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[1] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and higher yields in these transformations.

Applications in Drug Development and Materials Science

The 3-phenylpropyl moiety is present in a number of biologically active compounds. Therefore, this compound serves as a crucial building block in the synthesis of pharmaceutical candidates.[1] In materials science, it can be used to introduce the 3-phenylpropyl group onto polymer backbones or surfaces to modify their properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place, as the compound is light-sensitive.[1] Keep the container tightly closed.

-

First Aid:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 4119-41-9 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. grokipedia.com [grokipedia.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Synthesis of 1-Iodo-3-phenylpropane from 3-Phenyl-1-propanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodo-3-phenylpropane is a valuable alkyl iodide intermediate in organic synthesis, frequently utilized in the construction of more complex molecular architectures through reactions like cross-coupling and nucleophilic substitution.[1] Its synthesis from the readily available 3-phenyl-1-propanol is a foundational transformation. This guide provides a detailed technical overview of the primary synthetic strategies, moving beyond simple procedural lists to explore the mechanistic rationale and practical considerations essential for successful, reproducible synthesis in a research and development setting. We will dissect two robust, field-proven methodologies: the direct, one-pot conversion using phosphine-iodine chemistry (the Appel reaction) and a reliable two-step sequence involving the formation of a sulfonate ester followed by a Finkelstein halide exchange. Each method is presented with a self-validating protocol, mechanistic diagrams, and a discussion of its strategic advantages and limitations to empower the scientist in making informed experimental choices.

Strategic Considerations: Selecting the Optimal Synthetic Pathway

The conversion of an alcohol to an alkyl iodide necessitates the transformation of the hydroxyl group, a notoriously poor leaving group, into a species susceptible to nucleophilic attack by an iodide ion. The choice of strategy hinges on factors such as desired yield, purity requirements, scalability, and the sensitivity of the substrate to the reaction conditions. For a primary alcohol like 3-phenyl-1-propanol, the reaction will proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

Strategy A: Direct Conversion (In-situ Activation) This approach, exemplified by the Appel reaction, activates the hydroxyl group in the same pot where the nucleophilic substitution occurs. It is often favored for its procedural simplicity and reduced number of synthetic steps. However, it requires careful stoichiometric control and can present challenges in purification due to the formation of high-boiling point byproducts like triphenylphosphine oxide.[4]

Strategy B: Two-Step Conversion (Ex-situ Activation) This method involves first converting the alcohol into a stable intermediate with an excellent leaving group, such as a tosylate or mesylate. This activated intermediate is then isolated and subjected to a halide exchange reaction, typically the Finkelstein reaction.[1] While this adds a step to the sequence, the reactions are often exceptionally clean and high-yielding, simplifying purification and ensuring high product purity.

Caption: Decision workflow for synthesizing this compound.

Method 1: Direct Iodination via the Appel Reaction

The Appel reaction provides a mild and effective method for the direct conversion of primary and secondary alcohols into their corresponding alkyl halides.[5] The use of triphenylphosphine and iodine is a common variant for producing alkyl iodides.[3] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

The reaction proceeds through several key steps. Initially, triphenylphosphine reacts with iodine to form an intermediate phosphonium salt. The alcohol is deprotonated, often by a mild base like imidazole, to form an alkoxide. This alkoxide then attacks the electrophilic phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). Finally, the displaced iodide ion acts as a nucleophile, attacking the carbon atom in an SN2 fashion to yield the final alkyl iodide product with an inversion of configuration (though not relevant for the achiral 3-phenyl-1-propanol).[6][7]

Caption: Simplified mechanism of the Appel Iodination.

This protocol is adapted from established procedures for the iodination of primary alcohols.[3][6]

Materials:

-

3-Phenyl-1-propanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add triphenylphosphine (1.5 equiv.) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add iodine (1.5 equiv.) portion-wise, followed by imidazole (2.0 equiv.). Stir the resulting slurry for 15 minutes at 0 °C.

-

Substrate Addition: Dissolve 3-phenyl-1-propanol (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

| Parameter | Recommended Value | Rationale |

| Equivalents (PPh₃) | 1.5 | Ensures complete activation of the alcohol. |

| Equivalents (I₂) | 1.5 | Stoichiometric partner for PPh₃. |

| Equivalents (Imidazole) | 2.0 | Acts as a base to deprotonate the alcohol and neutralize generated HI. |

| Solvent | Dichloromethane (DCM) | Common solvent that dissolves reagents and is relatively inert. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction of PPh₃ and I₂. |

| Time | 12-16 hours | Typical duration for complete conversion of primary alcohols. |

| Expected Yield | 75-90% | Varies based on purification efficiency. |

Troubleshooting: The primary challenge in this procedure is the removal of the triphenylphosphine oxide byproduct, which can co-elute with the product if the polarity of the eluent is too high. Careful flash chromatography is essential.

Method 2: Two-Step Synthesis via Tosylate and Finkelstein Reaction

This classic and highly reliable two-step approach first converts the alcohol into a tosylate, an excellent leaving group, and then displaces it with iodide in a Finkelstein reaction.[1][8]

Rationale: The tosyl group (p-toluenesulfonyl) is a superb leaving group due to the ability of the sulfonate anion to delocalize its negative charge over three oxygen atoms, making it very stable upon departure.

Protocol:

-

To a solution of 3-phenyl-1-propanol (1.0 equiv.) in anhydrous pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.).

-

Stir the reaction at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Wash the combined organic extracts with cold dilute HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-phenylpropyl tosylate, which can often be used in the next step without further purification.

Caption: Mechanism of the Finkelstein reaction on a tosylate.

Protocol:

-

Dissolve 3-phenylpropyl tosylate (1.0 equiv.) in acetone in a round-bottom flask.

-

Add sodium iodide (NaI, 1.5-2.0 equiv.) to the solution.

-

Heat the mixture to reflux and maintain for 3-5 hours. A white precipitate (sodium tosylate) will form.

-

After cooling to room temperature, filter off the precipitate and wash it with a small amount of cold acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. This product is often of high purity but can be further purified by chromatography if necessary.

| Parameter (Step B) | Recommended Value | Rationale |

| Equivalents (NaI) | 1.5-2.0 | A slight excess helps drive the reaction to completion. |

| Solvent | Acetone | Key to the reaction; dissolves NaI but precipitates NaOTs.[8] |

| Temperature | Reflux (~56 °C) | Provides sufficient energy for the substitution. |

| Time | 3-5 hours | Typically sufficient for full conversion. |

| Expected Yield | >95% | This reaction is known for being highly efficient. |

Product Characterization and Quality Control

Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity.

| Property | Value | Source |

| CAS Number | 4119-41-9 | [11] |

| Molecular Formula | C₉H₁₁I | [12] |

| Molecular Weight | 246.09 g/mol | [12][13] |

| Appearance | Colorless to pale yellow oil | [1] |

| Density | ~1.530 g/mL at 25 °C | [13] |

| Boiling Point | 137-140 °C @ 20 Torr | [1] |

| Refractive Index (n²⁰/D) | ~1.5820 | [11] |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 3.2 (t, 2H, -CH₂I), 2.8 (t, 2H, Ar-CH₂-), 2.1 (m, 2H, -CH₂CH₂CH₂-) | [1] |

| IR (neat) | ν ~3030 (C-H, aro.), 2950-2850 (C-H, ali.), 1600 (C=C, aro.), 500-600 (C-I) cm⁻¹ | [1] |

| Mass Spec (EI) | m/z 246 (M⁺) | [1] |

Safety, Handling, and Storage

Reagent Safety:

-

Triphenylphosphine (PPh₃): Harmful if swallowed, causes skin irritation.

-

Iodine (I₂): Harmful if inhaled or swallowed, causes skin and eye irritation. Stains skin and surfaces.

-

Pyridine/TsCl: Pyridine is flammable and has a strong, unpleasant odor. Tosyl chloride is corrosive. Both should be handled in a fume hood.

-

Solvents (DCM, Acetone): Volatile and flammable. Use in a well-ventilated area.

Product Safety:

-

This compound is known to cause skin and serious eye irritation.[14]

Personal Protective Equipment (PPE):

-

Safety goggles, lab coat, and nitrile gloves are mandatory.

Storage:

-

The product is light-sensitive.[1][15] Store in an amber glass bottle, tightly sealed, under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent degradation.

References

- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 4. name-reaction.com [name-reaction.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 11. This compound | 4119-41-9 [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. This compound 97 4119-41-9 [sigmaaldrich.com]

- 14. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound|lookchem [lookchem.com]

Spectroscopic Characterization of 1-Iodo-3-phenylpropane: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-Iodo-3-phenylpropane (CAS No. 4119-41-9), a key intermediate in organic synthesis. As a light-sensitive oil with the molecular formula C₉H₁₁I and a molecular weight of 246.09 g/mol , its structural verification is paramount for its application in research and development.[1] This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The unique structural features of this compound—a phenyl ring, a propyl chain, and a terminal iodine atom—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming identity, assessing purity, and predicting reactivity.

Below is a diagram illustrating the molecular structure and the nomenclature used for assigning NMR signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The electronegativity of the iodine atom and the magnetic anisotropy of the phenyl ring are the primary factors influencing the chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H_arom | 7.35 - 7.20 | Multiplet (m) | 5H | Protons on the phenyl ring |

| H₃ | 3.20 | Triplet (t) | 2H | Methylene group adjacent to Iodine (-CH₂-I) |

| H₁ | 2.75 | Triplet (t) | 2H | Benzylic methylene group (Ph-CH₂-) |

| H₂ | 2.15 | Quintet (qui) | 2H | Central methylene group (-CH₂-CH₂-CH₂-) |

Interpretation and Causality:

-

H_arom (7.35 - 7.20 ppm): The protons on the monosubstituted benzene ring are deshielded and appear as a complex multiplet in the characteristic aromatic region.[1]

-

H₃ (3.20 ppm): This signal is shifted significantly downfield due to the strong deshielding effect of the adjacent electronegative iodine atom.[1] According to the n+1 rule, it is split into a triplet by the two neighboring H₂ protons.[2]

-

H₁ (2.75 ppm): These benzylic protons are deshielded by the phenyl ring. They are split into a triplet by the two adjacent H₂ protons.

-

H₂ (2.15 ppm): This central methylene group is coupled to both H₁ (2 protons) and H₃ (2 protons). The resulting multiplicity is predicted as a quintet (n+1 = 4+1 = 5), a key identifier for the propyl chain integrity.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule. The "heavy atom effect" of iodine causes a significant upfield shift for the carbon atom to which it is attached.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Label | Predicted Shift (δ, ppm) | Assignment |

|---|---|---|

| C_ipso | ~141 | Aromatic carbon attached to the propyl chain |

| C_ortho | ~128.5 | Aromatic carbons ortho to the propyl chain |

| C_para | ~128.4 | Aromatic carbon para to the propyl chain |

| C_meta | ~126 | Aromatic carbons meta to the propyl chain |

| C₁ | ~35 | Benzylic carbon (Ph-C₁) |

| C₂ | ~34 | Central carbon (-C₂-) |

| C₃ | ~6 | Carbon attached to Iodine (-C₃-I) |

Interpretation and Causality:

-

Aromatic Carbons (126-141 ppm): Four signals are expected for the phenyl ring due to symmetry, with the ipso-carbon (C_ipso) being the most deshielded.[1]

-

Alkyl Carbons (6-35 ppm): The three carbons of the propyl chain are chemically distinct and appear in the aliphatic region.

-

C₃ (~6 ppm): The carbon directly bonded to iodine is heavily shielded and appears far upfield. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the attached carbon nucleus.[3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of ~16 ppm, centered at ~8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of ~240 ppm, centered at ~120 ppm.

-

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ solvent residual signal to 77.16 ppm.[4] Integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the aromatic ring and the aliphatic chain.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3030 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| 600 - 500 | Medium-Strong | C-I Stretch |

Interpretation and Causality:

-

C-H Stretches: The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the presence of both the phenyl ring and the propyl chain.[1]

-

C=C Stretch: The absorption around 1600 cm⁻¹ is characteristic of the carbon-carbon double bond stretching within the aromatic ring.[1]

-

C-I Stretch: The C-I bond is weak and involves a heavy atom, causing its stretching vibration to appear in the low-frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹. This peak is a key diagnostic feature for iodoalkanes.[1]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat this compound oil directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 246 | [M]⁺ | [C₉H₁₁I]⁺ | Molecular Ion |

| 127 | [I]⁺ | [I]⁺ | Iodine cation |

| 119 | [M-I]⁺ | [C₉H₁₁]⁺ | Base Peak . Loss of iodine radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage |

Interpretation and Causality:

-

Molecular Ion (m/z 246): The peak at m/z 246 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[1]

-

Base Peak (m/z 119): The most intense peak (base peak) is expected at m/z 119. This results from the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule.[5] This process expels a neutral iodine radical and leaves a stable 3-phenylpropyl carbocation.

-

Tropylium Ion (m/z 91): A prominent peak at m/z 91 is characteristic of compounds containing a benzyl moiety. It is formed via cleavage of the C₁-C₂ bond and subsequent rearrangement to the highly stable, aromatic tropylium cation.

-

Iodine Cation (m/z 127): A peak at m/z 127, corresponding to [I]⁺, is also diagnostic for iodine-containing compounds, though it may be of lower intensity than the alkyl fragment.[5]

Fragmentation Pathway Visualization

The logical flow of fragmentation from the molecular ion can be visualized as follows.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the sample solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 80°C, ramp to 250°C at 10°C/min).

-

-

MS Ionization: The eluent from the GC column is directed into the ion source of the Mass Spectrometer, typically operating under Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its associated mass spectrum.

References

- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Iodo-3-phenylpropane as a precursor in organic synthesis

An In-Depth Technical Guide to 1-Iodo-3-phenylpropane as a Precursor in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 3-phenylpropyl iodide, is a versatile alkylating agent and precursor in modern organic synthesis.[1] Its utility stems from the strategic placement of a reactive carbon-iodine bond at the terminus of a flexible propyl chain, tethered to a stable phenyl group. This structure allows for a diverse range of transformations, from classical nucleophilic substitutions to complex transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective handling, storage, and application in synthesis. The molecule's reactivity is dominated by the C-I bond; iodine is an excellent leaving group due to its large atomic radius and the relative weakness of the bond, making the terminal carbon highly susceptible to nucleophilic attack.

The compound is a combustible liquid, sensitive to light, and should be stored accordingly.[2] Key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁I | [3][4] |

| Molecular Weight | 246.09 g/mol | [3][4] |

| CAS Number | 4119-41-9 | [2] |

| Appearance | Oil | [3] |

| Density | 1.530 g/mL at 25 °C | [5][6] |

| Boiling Point | ~248 °C at 760 mmHg | [2][3] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][6] |

| Refractive Index (n20/D) | 1.5820 | [5][6] |

Synthesis of this compound: The Finkelstein Reaction

The most common and efficient laboratory-scale synthesis of this compound is the Finkelstein reaction.[7][8] This SN2 reaction involves the exchange of a halide, typically bromide or chloride, for iodide.[3][7] The choice of solvent is critical to the success of this reaction. Acetone is ideal because sodium iodide (NaI) is soluble in it, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are not.[7] This precipitation of the salt byproduct drives the reaction equilibrium toward the desired iodoalkane, in accordance with Le Châtelier's principle, ensuring a high yield.[7]

Workflow for Finkelstein Synthesis

Caption: Finkelstein reaction workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis from 3-Phenylpropyl Bromide

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.2 equivalents) and anhydrous acetone (100 mL).

-

Addition of Precursor: Stir the mixture until the sodium iodide is fully dissolved. Add 3-phenylpropyl bromide (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (NaBr) will be observed.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in diethyl ether and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield this compound as a clear oil. Yields are typically good to excellent.[3]

Applications in Organic Synthesis

The synthetic utility of this compound is broad, primarily serving as a versatile 3-phenylpropyl electrophile.

Nucleophilic Substitution Reactions: Williamson Ether Synthesis

This compound is an excellent substrate for SN2 reactions, such as the Williamson ether synthesis, for preparing unsymmetrical ethers.[9][10] The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces the iodide from this compound.

Causality of Substrate Choice: The use of a primary alkyl iodide is crucial. Secondary or tertiary alkyl halides would favor the competing E2 elimination pathway, especially with a strong, sterically unhindered base like an alkoxide, leading to the formation of alkene byproducts instead of the desired ether.[10][11] this compound's primary nature ensures the SN2 pathway is dominant, leading to cleaner reactions and higher yields of the ether product.[12]

Caption: SN2 mechanism of the Williamson ether synthesis.

Protocol: Synthesis of 3-Phenylpropyl Methyl Ether

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), add anhydrous methanol. Carefully add sodium metal (1.1 equivalents) in small portions. Stir until all the sodium has reacted to form sodium methoxide.

-

Reaction: Cool the sodium methoxide solution to 0 °C. Add this compound (1.0 equivalent) dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates the consumption of the starting material.

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Carbon-Carbon Bond Formation: Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions to form new C-C bonds.[3] However, using sp³-hybridized alkyl halides like this one presents unique challenges compared to their more reactive sp²-hybridized aryl or vinyl counterparts.[13]

Key Mechanistic Challenge (Trustworthiness): The primary side reaction is β-hydride elimination .[13] After the initial oxidative addition of the C-I bond to the palladium(0) catalyst, the resulting alkyl-palladium(II) intermediate can readily eliminate a β-hydrogen, forming propene and a palladium-hydride species. This is a major decomposition pathway that leads to low yields.[13]

Expert Insight & Solution: To achieve successful coupling, the reductive elimination step must be faster than β-hydride elimination. This is accomplished through careful selection of ligands and reaction conditions. The use of sterically bulky phosphine ligands on the palladium catalyst can accelerate reductive elimination, minimizing the lifetime of the unstable alkyl-palladium intermediate and thus suppressing the decomposition pathway.[13]

Examples of Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form alkylated aromatic compounds.[3]

-

Sonogashira Coupling: While challenging, reaction with terminal alkynes is possible under specific catalytic conditions to form substituted alkynes.[13][14]

-

Domino Reactions: It has been used in three-component, palladium-catalyzed domino reactions to access meta-substituted arenes.[15][16]

General Protocol: Palladium-Catalyzed Cross-Coupling

-

Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any co-catalyst if required (e.g., CuI for Sonogashira).[13]

-

Reagent Addition: Add the coupling partner (e.g., a boronic acid or terminal alkyne, 1.2 equivalents), a suitable base (e.g., K₂CO₃, Et₃N), and an anhydrous, degassed solvent (e.g., THF, DMF).

-

Substrate Addition: Add this compound (1.0 equivalent) via syringe.

-

Reaction: Heat the mixture to the optimized temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by GC-MS.

-

Workup: Cool the reaction, filter through a pad of celite to remove the catalyst, and wash with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

This compound is a cornerstone precursor for introducing the 3-phenylpropyl moiety into a wide array of molecules. Its high reactivity as a primary alkyl iodide makes it ideal for SN2 reactions, while advances in catalysis have unlocked its potential in more complex C-C bond-forming transformations. By understanding the underlying mechanisms and potential side reactions, particularly the challenge of β-hydride elimination in coupling chemistry, researchers can leverage this versatile building block to its full potential in pharmaceutical and materials science synthesis.

References

- 1. Benzene, (3-iodopropyl)- (CAS 4119-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 4119-41-9 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 4119-41-9 [chemicalbook.com]

- 6. This compound 97 4119-41-9 [sigmaaldrich.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. Finkelstein Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-ヨード-3-フェニルプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound 97 4119-41-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling and Management of 1-Iodo-3-phenylpropane

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses required for the laboratory use of 1-Iodo-3-phenylpropane (CAS No. 4119-41-9). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights to ensure a secure and compliant research environment. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as 3-Iodopropylbenzene, is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.[1] Its utility in medicinal chemistry and material science necessitates a thorough understanding of its physical and chemical characteristics to ensure safe handling.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4119-41-9 | [2][3][4][5] |

| Molecular Formula | C₉H₁₁I | [2][3][5] |

| Molecular Weight | 246.09 g/mol | [2][5][6] |

| Appearance | Oil at room temperature | [1] |

| Density | ~1.530 g/mL at 25 °C | [1][7] |

| Boiling Point | ~248 °C at 760 mmHg; 137-140 °C at 20 Torr | [1][3] |

| Melting Point | 54-56 °C | [1][3] |

| Flash Point | >110 °C (230 °F) - Closed Cup | [1][3][8] |

| Refractive Index | n20/D 1.5820 | [3] |

| Sensitivity | Light Sensitive | [3][8][9] |

| InChI Key | RGCKJSPKMTWLLX-UHFFFAOYSA-N | [1][5] |

Section 2: Hazard Identification and Toxicological Profile

A comprehensive risk assessment begins with understanding the inherent hazards of a substance. According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[6] This classification is the primary driver for the stringent handling protocols and personal protective equipment (PPE) requirements outlined in this guide.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | Irritant | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Irritant | Warning | H319: Causes serious eye irritation |

| (Source: European Chemicals Agency (ECHA) C&L Inventory[6]) |

Toxicological Insights:

-

Primary Routes of Exposure: Dermal (skin) contact, ocular (eye) contact, and inhalation of vapors or mists.

-

Mechanism of Irritation: The compound's chemical structure can interact with biological tissues, leading to local inflammation, redness, and discomfort upon contact with skin and eyes.[6]

-

Metabolism: In humans, this compound is known to be metabolized into 3-phenylpropyl-glutathione, indicating a potential pathway for detoxification and excretion.[6][10] However, the irritation potential upon direct contact remains the most immediate concern.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Engineering and administrative controls are the first line of defense. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] Personal Protective Equipment (PPE) is mandatory to prevent dermal and ocular exposure. The selection of appropriate PPE is not merely a checklist; it is a direct response to the identified hazards.

Mandatory PPE Protocol

-

Eye and Face Protection:

-

Rationale: To prevent serious eye irritation (H319) from splashes.[6]

-

Specification: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[12] For procedures with a higher risk of splashing (e.g., transferring large volumes), a face shield must be worn in addition to safety glasses.[12][13]

-

-

Skin Protection:

-

Hand Protection:

-

Rationale: To prevent skin irritation (H315) upon contact.[6]

-

Specification: Disposable nitrile gloves are required for incidental contact. It is critical to understand that nitrile gloves provide short-term protection and must be removed and replaced immediately after any contact with the chemical.[11][12] For prolonged operations, consider wearing double gloves or using heavier-duty gloves with appropriate chemical resistance.

-

-

Body Protection:

-

-

Respiratory Protection:

-

Rationale: While working in a fume hood should prevent significant inhalation, a respirator may be necessary if engineering controls fail or during a large spill response.

-

Specification: If required, a NIOSH-approved respirator with a multi-purpose combination cartridge is recommended.[14] Use of a respirator requires formal training, fit-testing, and medical evaluation.[11]

-

References

- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4119-41-9 [chemicalbook.com]

- 8. 3-Iodo-1-phenylpropane, 97% | Fisher Scientific [fishersci.ca]

- 9. Cas 4119-41-9,this compound | lookchem [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. ehs.ucsf.edu [ehs.ucsf.edu]

- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. This compound 97 4119-41-9 [sigmaaldrich.com]

1-Iodo-3-phenylpropane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 1-iodo-3-phenylpropane, a key building block in synthetic organic chemistry, with a particular focus on its applications in medicinal chemistry and drug discovery. We will delve into its commercial availability, reliable synthesis protocols, and its role in the development of novel therapeutics.

Introduction: The Versatility of a Phenylpropyl Iodide Scaffold

This compound (CAS No. 4119-41-9), also known as 3-iodopropylbenzene, is an organoiodine compound featuring a phenyl group connected to an iodine atom via a propyl linker.[1] Its molecular formula is C₉H₁₁I, and it has a molecular weight of 246.09 g/mol .[1] The utility of this compound in organic synthesis stems from the high reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making this compound a versatile substrate for a variety of nucleophilic substitution and coupling reactions. This reactivity is central to its application as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both academic research and industrial-scale synthesis. The purity of the commercially available compound is typically around 97%, though higher purities may be available from specialized suppliers. When sourcing this reagent, it is crucial to consider factors such as purity, available quantities, and the presence of any stabilizers, as organoiodides can be sensitive to light.[2]

Below is a comparative table of prominent suppliers of this compound:

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 4119-41-9 | 97% | 5 g, 25 g |

| Alfa Aesar | 3-Iodo-1-phenylpropane | 4119-41-9 | 97% | 5 g, 25 g |

| TCI Chemicals | (3-Iodopropyl)benzene | 4119-41-9 | >98.0% (GC) | 1 g, 5 g, 25 g |

| Amerigo Scientific | This compound | 4119-41-9 | 97% | Inquire for details |

| LookChem | This compound | 4119-41-9 | 95-99% | 1 g, 5 g, 25 g, and bulk |

| CP Lab Safety | This compound | 4119-41-9 | min 97% | 1 g |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound: A Field-Proven Protocol

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halide, typically a bromide or chloride, with iodide.[1] The reaction is driven to completion by the precipitation of the insoluble sodium bromide or chloride in acetone, a classic example of Le Châtelier's principle in action.

Below is a detailed, step-by-step protocol for the synthesis of this compound from 3-phenylpropyl bromide, adapted from a reliable procedure in Organic Syntheses.

Experimental Protocol: Finkelstein Reaction for this compound

Materials:

-

3-phenylpropyl bromide

-

Anhydrous sodium iodide (NaI)

-

Anhydrous acetone

-

Dichloromethane (for workup)

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-phenylpropyl bromide (1 equivalent) in anhydrous acetone.

-

Addition of Sodium Iodide: Add anhydrous sodium iodide (1.5 equivalents) to the solution. The sodium iodide should be finely powdered to maximize its surface area.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium bromide) should be observed as the reaction progresses. The reaction is typically complete within 3-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine. Subsequently, wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Finkelstein reaction.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 1-Iodo-3-phenylpropane in Suzuki-Miyaura Coupling Reactions

Abstract